(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone
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Overview
Description
(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with an amino group and a methyl group, along with a piperidine ring substituted with a methyl group. The combination of these functional groups and rings contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions using appropriate reagents such as methyl iodide and ammonia.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings using a coupling reagent like carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to bind to specific molecular targets.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone: Unique due to its specific substitution pattern on the pyrazole and piperidine rings.
(3-amino-1-methyl-1H-pyrazol-4-yl)(3-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
(3-amino-1-methylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C11H18N4O/c1-8-4-3-5-15(6-8)11(16)9-7-14(2)13-10(9)12/h7-8H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
GSRSGRUPMQVUKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2N)C |
Origin of Product |
United States |
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